1-Penten-4-YN-3-OL

Catalog No.
S728748
CAS No.
14304-27-9
M.F
C5H6O
M. Wt
82.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Penten-4-YN-3-OL

CAS Number

14304-27-9

Product Name

1-Penten-4-YN-3-OL

IUPAC Name

pent-1-en-4-yn-3-ol

Molecular Formula

C5H6O

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C5H6O/c1-3-5(6)4-2/h1,4-6H,2H2

InChI Key

YALSXYCXTKPOFY-UHFFFAOYSA-N

SMILES

C=CC(C#C)O

Canonical SMILES

C=CC(C#C)O

i) Organic Synthesis:

The presence of the alkyne and alcohol functionalities makes 1-Penten-4-yn-3-ol a valuable building block for organic synthesis. Studies have explored its reactivity with ruthenium vinyl carbenes to form ten-membered cyclic structures ().

ii) Catalysis:

The reactivity of the alkyne group allows 1-Penten-4-yn-3-ol to participate in catalytic reactions. Research has been conducted to evaluate the efficiency of palladium catalysts for its hydrogenation under continuous flow conditions ().

iii) Rearrangement Reactions:

The molecule's structure allows it to undergo rearrangement reactions. Studies have documented its rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol ().

1-Penten-4-yn-3-ol is an organic compound characterized by its unique structure, featuring a terminal alkene and an alkyne functional group. Its molecular formula is C5H6OC_5H_6O, and it has a molecular weight of approximately 82.10 g/mol. The compound appears as a colorless to light yellow liquid, with a boiling point of around 121 °C and a flash point of 32 °C, indicating its volatility and flammability. This compound is classified as an acetylenic alcohol, which plays a significant role in various

  • Hydrogenation: The compound can be hydrogenated to form saturated alcohols using palladium catalysts under continuous-flow liquid-phase conditions. This reaction is significant for producing more stable derivatives from the unsaturated starting material.
  • Allylic Rearrangement: It exhibits reversible allylic rearrangement, yielding cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol. This rearrangement can be catalyzed by sulfuric acid or sodium hydrogensulfate, demonstrating the compound's reactivity under specific conditions .

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating various chemical products.

Several methods for synthesizing 1-penten-4-yn-3-ol have been documented:

  • Reaction with Acetylene: One common method involves the reaction of methyl vinyl ketone with acetylene in the presence of calcium metal. This process generates acetylene calcium, which subsequently reacts to produce 1-penten-4-yn-3-ol .
  • Tetrahydrofuran Method: Another method utilizes tetrahydrofuran as a solvent under inert atmosphere conditions at temperatures ranging from 0 to 23 °C for approximately 1.5 hours, achieving yields up to 78% .

These synthetic routes demonstrate the compound's accessibility for laboratory and industrial applications.

1-Penten-4-yn-3-ol finds applications across various fields:

  • Chemical Synthesis: It serves as a precursor for synthesizing more complex organic molecules due to its reactive functional groups.
  • Pharmaceuticals: Given its potential biological activity, it may be explored for developing new pharmaceuticals or agrochemicals.

The versatility of this compound makes it valuable in both research and industrial contexts.

Research into the interactions of 1-penten-4-yn-3-ol with other chemical species has revealed interesting insights into its reactivity patterns. For instance, studies have shown that it can react with ruthenium vinyl carbene to form a ten-membered η² -olefin coordinated ruthenacycle, which illustrates its capability to participate in complex coordination chemistry. Additionally, computational studies have been conducted to understand the electronic structure of intermediates formed during reactions involving this compound, highlighting its significance in mechanistic organic chemistry investigations .

Several compounds share structural similarities with 1-penten-4-yn-3-ol, including:

Compound NameMolecular FormulaKey Features
3-Methyl-1-penten-4-yn-3-olC₆H₈OContains an additional methyl group; exhibits similar reactivity .
2-PentyneC₅H₈A simple alkyne without the alcohol functionality; used in various organic reactions.
ButyneC₄H₆A straight-chain alkyne; serves as a building block in organic synthesis.

Uniqueness

The uniqueness of 1-penten-4-yn-3-ol lies in its combination of both alkene and alkyne functionalities along with an alcohol group, which provides diverse reactivity options not typically found in simpler hydrocarbons or alcohols. This structural complexity enables it to participate in a wider range of chemical transformations compared to its simpler analogs.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14304-27-9

Dates

Modify: 2023-08-15

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